molecular formula C9H10ClF2NO B6266683 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride CAS No. 1803582-19-5

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

カタログ番号: B6266683
CAS番号: 1803582-19-5
分子量: 221.6
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” is a chemical compound . It appears as a powder and is stored at room temperature . It’s also known as Tegoprazan , a medicine for treating gastroesophageal reflux disease and erosive esophagitis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H9F2NO.ClH/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;/h1,3,7H,2,4,12H2;1H . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.63 . It is a powder that is stored at room temperature .

作用機序

The mechanism of action for “6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” or Tegoprazan involves the proton pump hydrogen ion/potassium ion exchange ATPase, which is the main pharmacological target for the treatment of gastric acid-related diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

将来の方向性

Tegoprazan was approved by the Ministry of Food and Drug Safety (MFDS) for marketing in July 2018 for the treatment of gastroesophageal reflux disease and erosive esophagitis . It was originally developed by Pfizer and later licensed to RaQualiaPharma for joint development . This suggests potential future directions in the pharmaceutical industry for the treatment of gastric acid-related diseases.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves the conversion of a benzopyran intermediate to the final product through a series of reactions.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl acetoacetate", "fluorine gas", "ammonia", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone and ethyl acetoacetate in ethanol with sodium hydroxide as a catalyst to form 3-(2-hydroxyphenyl)-1-(ethoxycarbonyl)prop-2-en-1-one", "Step 2: Halogenation of the propenone intermediate with fluorine gas in the presence of a catalyst to form 6,8-difluoro-3-(2-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran", "Step 3: Reduction of the keto group in the benzopyran intermediate with ammonia in ethanol to form 6,8-difluoro-3-(2-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-amine", "Step 4: Quaternization of the amine group with hydrochloric acid in diethyl ether to form 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride" ] }

1803582-19-5

分子式

C9H10ClF2NO

分子量

221.6

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。